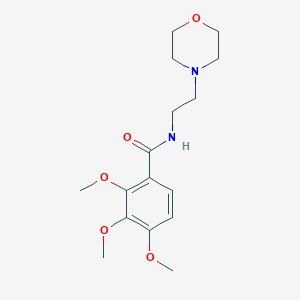
2,3,4-trimethoxy-N-(2-morpholinoethyl)benzenecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3,4-trimethoxy-N-(2-morpholinoethyl)benzenecarboxamide is a chemical compound with the molecular formula C16H24N2O5 . It is available for purchase for pharmaceutical testing .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular formula (C16H24N2O5) and molecular weight (324.37) .作用机制
The mechanism of action of TMEB is complex and involves multiple pathways. TMEB has been shown to inhibit the activity of various enzymes, including matrix metalloproteinases (MMPs), which play a crucial role in cancer cell invasion and metastasis. TMEB also inhibits the activity of protein kinase C (PKC), which is involved in various signaling pathways that regulate cell growth and differentiation. Furthermore, TMEB has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a critical role in cellular energy homeostasis.
Biochemical and Physiological Effects:
TMEB has been shown to have various biochemical and physiological effects. In cancer cells, TMEB induces apoptosis by activating caspase-3 and downregulating anti-apoptotic proteins. TMEB also inhibits angiogenesis by suppressing the expression of vascular endothelial growth factor (VEGF) and its receptor (VEGFR). In addition, TMEB reduces oxidative stress and inflammation by inhibiting the production of reactive oxygen species (ROS) and pro-inflammatory cytokines.
实验室实验的优点和局限性
TMEB has several advantages for laboratory experiments, including its stability, solubility, and low toxicity. TMEB is also relatively easy to synthesize, and its purity can be easily assessed using analytical techniques, such as high-performance liquid chromatography (HPLC). However, TMEB has some limitations, including its limited bioavailability and poor pharmacokinetic properties, which may affect its efficacy in vivo.
未来方向
There are several future directions for TMEB research, including the development of more potent analogs with improved pharmacokinetic properties. In cancer research, TMEB may be used in combination with other chemotherapeutic agents to enhance their efficacy and reduce their toxicity. In neuroscience research, TMEB may be studied for its potential neuroprotective effects in neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. In addition, TMEB may be studied for its potential anti-inflammatory and anti-atherosclerotic effects in cardiovascular disease research.
合成方法
TMEB can be synthesized using different methods, including the reaction between 2,3,4-trimethoxybenzoic acid and 2-(2-aminoethyl)morpholine. The reaction involves the use of a coupling agent, such as N-(3-dimethylaminopropyl)-N’-ethylcarbodiimide (EDC), and a catalyst, such as 4-dimethylaminopyridine (DMAP), to promote the formation of the desired product. The reaction is carried out under controlled conditions, and the resulting TMEB is purified using column chromatography.
科学研究应用
TMEB has been studied for its potential therapeutic applications in various scientific research fields. In cancer research, TMEB has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neuroscience research, TMEB has been shown to have neuroprotective effects by reducing oxidative stress and inflammation. In addition, TMEB has been studied for its potential anti-inflammatory, anti-diabetic, and anti-atherosclerotic effects.
属性
IUPAC Name |
2,3,4-trimethoxy-N-(2-morpholin-4-ylethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O5/c1-20-13-5-4-12(14(21-2)15(13)22-3)16(19)17-6-7-18-8-10-23-11-9-18/h4-5H,6-11H2,1-3H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QINCJBYUVAQERM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C(=O)NCCN2CCOCC2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


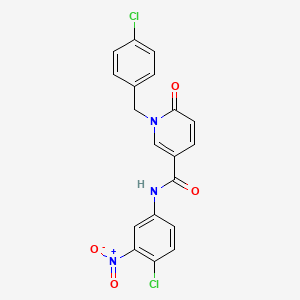
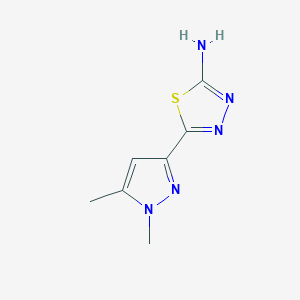

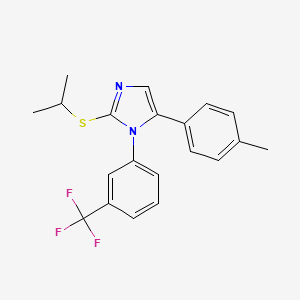
![4-((4-Chlorophenyl)thio)-5-(p-tolyl)thieno[2,3-d]pyrimidine](/img/structure/B2939631.png)
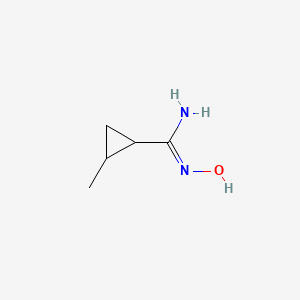
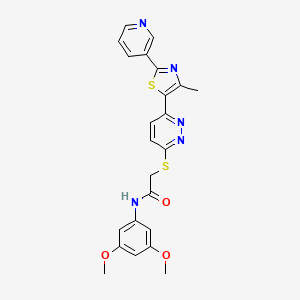
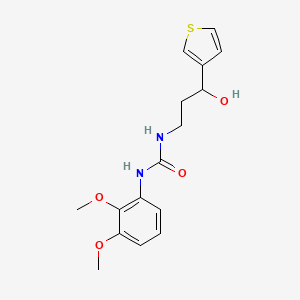
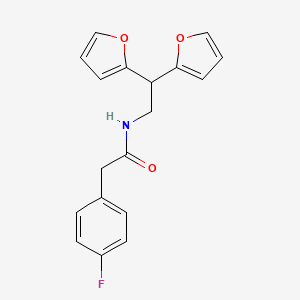
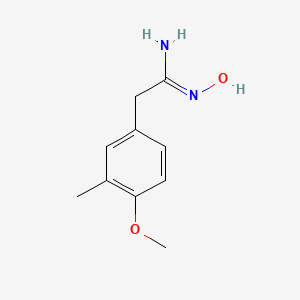
![1-(3-methoxyphenyl)-3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)urea](/img/structure/B2939640.png)
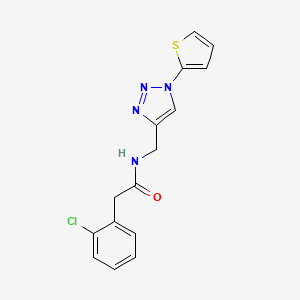
methanone](/img/structure/B2939644.png)